molecular formula C10H10BrClO2 B13107871 (R)-3-(3-Bromo-4-chlorophenyl)-2-methylpropanoicacid

(R)-3-(3-Bromo-4-chlorophenyl)-2-methylpropanoicacid

Cat. No.: B13107871
M. Wt: 277.54 g/mol
InChI Key: OYXOSRBJCNMTHK-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-(3-Bromo-4-chlorophenyl)-2-methylpropanoic acid is an organic compound with a chiral center, making it an enantiomerically pure substance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(3-Bromo-4-chlorophenyl)-2-methylpropanoic acid typically involves the bromination and chlorination of a suitable precursor, followed by the introduction of the propanoic acid moiety. One common method involves the use of 3-bromo-4-chlorobenzene as a starting material, which undergoes a Friedel-Crafts acylation reaction with 2-methylpropanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of ®-3-(3-Bromo-4-chlorophenyl)-2-methylpropanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, enantioselective synthesis methods, such as the use of chiral catalysts or chiral auxiliaries, can be employed to ensure the production of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-3-(3-Bromo-4-chlorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound to alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-3-(3-Bromo-4-chlorophenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-(3-Bromo-4-chlorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-(3-Bromo-4-chlorophenyl)-2-methylpropanoic acid is unique due to its specific substitution pattern and chiral center, which can impart distinct chemical and biological properties. Its enantiomeric purity can also influence its interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H10BrClO2

Molecular Weight

277.54 g/mol

IUPAC Name

(2R)-3-(3-bromo-4-chlorophenyl)-2-methylpropanoic acid

InChI

InChI=1S/C10H10BrClO2/c1-6(10(13)14)4-7-2-3-9(12)8(11)5-7/h2-3,5-6H,4H2,1H3,(H,13,14)/t6-/m1/s1

InChI Key

OYXOSRBJCNMTHK-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](CC1=CC(=C(C=C1)Cl)Br)C(=O)O

Canonical SMILES

CC(CC1=CC(=C(C=C1)Cl)Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.